molecular formula C15H14N4OS B5514440 2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-1-phenylethanone

2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-1-phenylethanone

Cat. No. B5514440
M. Wt: 298.4 g/mol
InChI Key: CCRYNNMZFOQZTJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-1-phenylethanone" typically involves cyclization reactions, often catalyzed by transition metals. For example, a compound within this family, N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, was synthesized through the cyclization of 1-(4,6-dimethylpyrimidin-2-yl)-4-phenylthiosemicarbazide in the presence of Ni(NO3)2, highlighting the role of metal catalysts in the synthesis process (Repich et al., 2017).

Molecular Structure Analysis

The structural analysis of these compounds often involves X-ray crystallography, revealing details about molecular geometry, hydrogen bonding, and π-stacking interactions. The aforementioned study by Repich et al. (2017) discussed the crystal structure, noting the formation of inversion dimers via pairs of N—H⋯N hydrogen bonds, packed into layers by π-stacking interactions between the aromatic systems of neighboring molecules. This elucidates the importance of non-covalent interactions in the solid-state structure of these compounds.

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, including nucleophilic substitutions and oxidative transformations. Organoiodine (III)-mediated synthesis has been used to create derivatives with antibacterial properties, highlighting their chemical versatility and potential in medicinal chemistry (Kumar et al., 2009).

Scientific Research Applications

New Routes to Pyridino and Triazolino Derivatives : Research by Hassneen and Abdallah (2003) explores the synthesis of pyridino[2,3-d]pyrimidin-4-one and pyridino-[2,3-d]triazolino[4,5-a]pyrimidin-5-one derivatives starting from 2-thioxopyrimidinyl and 1,3-diphenyltriazolo derivatives. This study reveals the potential of these compounds in forming various heterocyclic structures, indicating their versatility in chemical synthesis and potential applications in materials science and medicinal chemistry Hassneen & Abdallah, 2003.

Antimicrobial Potential of Novel Compounds : Abdel‐Aziz et al. (2008) synthesized novel pyrazolo[1,5‐a]pyrimidine and 1,2,4‐triazolo[1,5‐a]pyrimidine derivatives incorporating a thiazolo[3,2‐a]benzimidazole moiety. Some of these compounds showed moderate effects against bacterial and fungal species, highlighting their potential as antimicrobial agents Abdel‐Aziz et al., 2008.

Antitumor Activity of Heterocyclic Compounds : Edrees and Farghaly (2017) investigated benzo[cyclohepta]pyrido[triazolo]pyrimidin-5-ones for antitumor activity against liver and breast cancer cell lines. The study demonstrates the potential of these heterocyclic compounds in cancer therapy, offering a new avenue for the development of anticancer drugs Edrees & Farghaly, 2017.

Metal Complexes and Spectroscopic Analysis : Dillen et al. (1983) explored the synthesis and spectroscopic analysis of metal thiocyanates with 5,7-dimethyl[triazolo]pyrimidine as a ligand, providing insights into the coordination chemistry and potential applications in catalysis and material science Dillen et al., 1983.

properties

IUPAC Name

2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS/c1-10-8-11(2)19-14(16-10)17-15(18-19)21-9-13(20)12-6-4-3-5-7-12/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCRYNNMZFOQZTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)SCC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-1-phenylethanone

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